2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one
Description
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-10-6-11-17(23)20(16)25-19(13-14-7-2-1-3-8-14)24-18-12-5-4-9-15(18)21(25)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHRXULHMJOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and dichlorophenyl precursors.
Condensation Reaction: The benzyl group is introduced through a condensation reaction with a suitable quinazolinone precursor.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in biological studies to understand its mechanism of action and biological effects.
Pharmaceutical Research: Explored as a lead compound for developing new drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Binding Interactions: The compound’s binding interactions with its targets are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-phenylquinazolin-4(3H)-one: Lacks the dichlorophenyl group, which may affect its biological activity.
2-benzyl-3-(2-chlorophenyl)quinazolin-4(3H)-one: Contains a single chlorine atom, potentially altering its properties.
2-benzyl-3-(4-chlorophenyl)quinazolin-4(3H)-one: The chlorine atom is positioned differently, which may influence its activity.
Uniqueness
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly impact its chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
